

The Discovery and Early History of Paxillin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Paxillin**

Cat. No.: **B1203293**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paxillin (PXN) is a pivotal multi-domain scaffold protein residing at the dynamic interface between the cell and the extracellular matrix (ECM).^{[1][2]} It plays a crucial role in the transduction of signals from the cellular microenvironment, influencing cell adhesion, migration, and gene expression.^{[1][2]} First identified in the early 1990s, **paxillin** has since emerged as a key player in a multitude of cellular processes and a subject of intense research in fields ranging from developmental biology to cancer therapeutics. This technical guide provides an in-depth exploration of the discovery and foundational history of the **paxillin** protein, detailing the initial characterization, key experimental methodologies, and early understanding of its function in cellular signaling.

The Discovery of Paxillin

Paxillin was first described in 1990 as a 68 kDa, tyrosine-phosphorylated cytoskeletal protein by Christopher E. Turner, John R. Glenney, Jr., and Keith Burridge.^{[3][4]} The protein was identified as a component of focal adhesions, which are specialized structures that mediate the connection between the actin cytoskeleton and the ECM.^[5] A key initial finding was the demonstration of a specific in vitro interaction between **paxillin** and another focal adhesion protein, vinculin.^{[5][6]}

Prior to this, a 68-kD protein had been noted as a major substrate of the v-Src tyrosine kinase in Rous sarcoma virus-transformed cells, and this was later confirmed to be **paxillin**.[\[1\]](#)[\[5\]](#) This early observation hinted at **paxillin**'s involvement in signaling pathways related to cell growth and transformation.

The name "**paxillin**" was coined for this newly identified protein. It was purified from chicken gizzard smooth muscle, which provided a rich source for its initial biochemical characterization.[\[5\]](#)[\[6\]](#)

Initial Characterization and Quantitative Data

The initial characterization of **paxillin** in the early 1990s laid the groundwork for understanding its biochemical and biophysical properties. The data from these seminal studies are summarized in the table below.

Property	Reported Value(s)	Organism/Source	Reference
Molecular Weight	65-70 kD (diffuse band on SDS-PAGE); 68 kD	Chicken Gizzard Smooth Muscle	[5] [6]
Isoelectric Point (pI)	Multiple isoforms with pIs ranging from 6.31 to 6.85	Chicken Gizzard Smooth Muscle	[5] [6]

Key Early Experimental Findings and Methodologies

The discovery and initial understanding of **paxillin** were underpinned by a series of key experiments. The detailed protocols for these pioneering studies are outlined below, based on the methodologies described in the foundational papers and common laboratory practices of the era.

Protein Purification from Chicken Gizzard Smooth Muscle

The initial purification of **paxillin** was crucial for its characterization. The following is a representative protocol based on the methods used for purifying cytoskeletal proteins from

chicken gizzard in the late 1980s and early 1990s.

Objective: To isolate **paxillin** from chicken gizzard smooth muscle.

Principle: This protocol involves the extraction of proteins from minced chicken gizzard, followed by a series of column chromatography steps to separate **paxillin** from other cellular components based on its biochemical properties.

Materials:

- Fresh chicken gizzards
- Extraction Buffer: 50 mM Tris-HCl (pH 7.6), 25 mM KCl, 5 mM EGTA, 1 mM MgCl₂, 0.5 mM DTT, 0.1 mM PMSF
- DEAE-cellulose column
- Hydroxyapatite column
- Gel filtration column (e.g., Sephacryl S-300)
- Gradient buffer A: 10 mM Tris-HCl (pH 7.6), 1 mM EGTA, 0.1 mM DTT
- Gradient buffer B: 10 mM Tris-HCl (pH 7.6), 1 mM EGTA, 0.1 mM DTT, 500 mM KCl
- SDS-PAGE reagents

Procedure:

- Tissue Preparation: Mince fresh chicken gizzards and homogenize in ice-cold Extraction Buffer.
- Clarification: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet cellular debris.
- DEAE-Cellulose Chromatography: Load the supernatant onto a DEAE-cellulose column equilibrated with Gradient Buffer A. Elute bound proteins with a linear gradient of KCl (0-500

mM) using Gradient Buffer B. Collect fractions and analyze by SDS-PAGE to identify those containing a ~68 kD protein.

- Hydroxyapatite Chromatography: Pool the **paxillin**-containing fractions, dialyze against a low-salt buffer, and load onto a hydroxyapatite column. Elute with a phosphate gradient.
- Gel Filtration Chromatography: Further purify the **paxillin**-containing fractions by gel filtration chromatography to separate proteins based on size.
- Analysis: Analyze the purified fractions by SDS-PAGE and Coomassie blue staining to assess purity.

In Vitro Vinculin Binding Assay

A key early discovery was the direct interaction between **paxillin** and vinculin. The following protocol describes a method to demonstrate this interaction in vitro.

Objective: To determine if purified **paxillin** directly binds to vinculin.

Principle: This assay involves separating vinculin and its fragments by SDS-PAGE, transferring them to a membrane, and then probing the membrane with radiolabeled **paxillin** to detect binding.

Materials:

- Purified **paxillin**
- Purified vinculin
- Staphylococcus aureus V8 protease
- SDS-PAGE reagents
- Nitrocellulose membrane
- Radiolabeling reagent for **paxillin** (e.g., ^{125}I)
- Blocking buffer (e.g., 5% non-fat dry milk in TBST)

- Wash buffer (TBST)

Procedure:

- Vinculin Digestion: Incubate purified vinculin with *Staphylococcus aureus* V8 protease to generate fragments.
- SDS-PAGE and Transfer: Separate the intact vinculin and its fragments by SDS-PAGE. Transfer the proteins to a nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.
- Probing with Labeled **Paxillin**: Incubate the membrane with radiolabeled **paxillin** in blocking buffer overnight at 4°C.
- Washing: Wash the membrane extensively with wash buffer to remove unbound **paxillin**.
- Autoradiography: Expose the membrane to X-ray film to visualize the bands to which radiolabeled **paxillin** has bound.

Immunoprecipitation and Western Blotting for Phosphotyrosine

The discovery that **paxillin** is tyrosine-phosphorylated upon cell adhesion to the ECM was a landmark finding. The following is a representative protocol for immunoprecipitating phosphotyrosine-containing proteins and detecting them by Western blot.

Objective: To demonstrate the tyrosine phosphorylation of **paxillin** in response to cell adhesion.

Principle: Cells are lysed under conditions that preserve phosphorylation. Proteins containing phosphotyrosine are then immunoprecipitated using an anti-phosphotyrosine antibody. The immunoprecipitated proteins are then separated by SDS-PAGE and probed with an anti-**paxillin** antibody via Western blot.

Materials:

- Cell culture (e.g., fibroblasts)
- Fibronectin-coated and uncoated culture dishes
- Lysis buffer containing phosphatase inhibitors (e.g., sodium orthovanadate)
- Anti-phosphotyrosine antibody
- Protein A/G-agarose beads
- Anti-**paxillin** antibody
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- SDS-PAGE reagents
- PVDF membrane

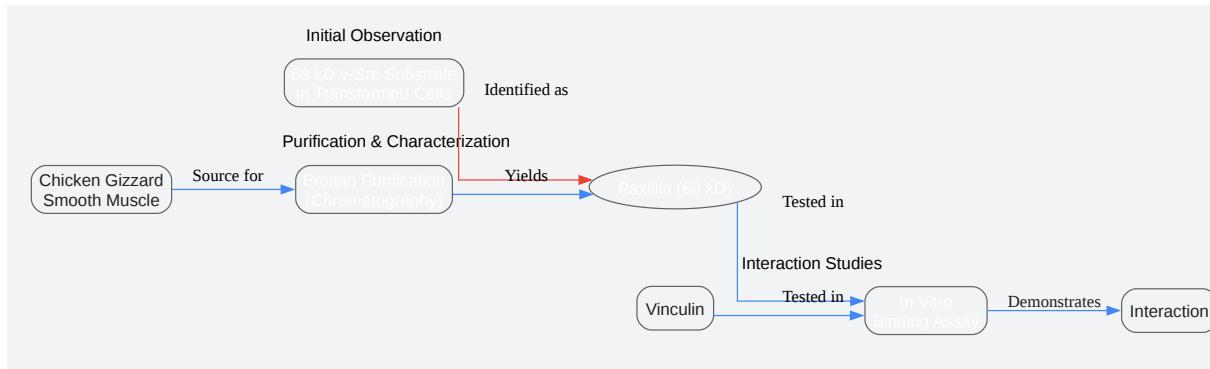
Procedure:

- Cell Culture and Stimulation: Plate cells on fibronectin-coated and uncoated dishes and culture for a specified time.
- Cell Lysis: Lyse the cells in ice-cold lysis buffer containing phosphatase inhibitors.
- Immunoprecipitation:
 - Pre-clear the cell lysates with protein A/G-agarose beads.
 - Incubate the pre-cleared lysates with an anti-phosphotyrosine antibody overnight at 4°C.
 - Add protein A/G-agarose beads to capture the antibody-protein complexes.
 - Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
- Elution and SDS-PAGE: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the eluted proteins by SDS-PAGE.

- Western Blotting:
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with a suitable blocking buffer.
 - Incubate the membrane with a primary antibody against **paxillin**.
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody.
 - Detect the signal using a chemiluminescent substrate.

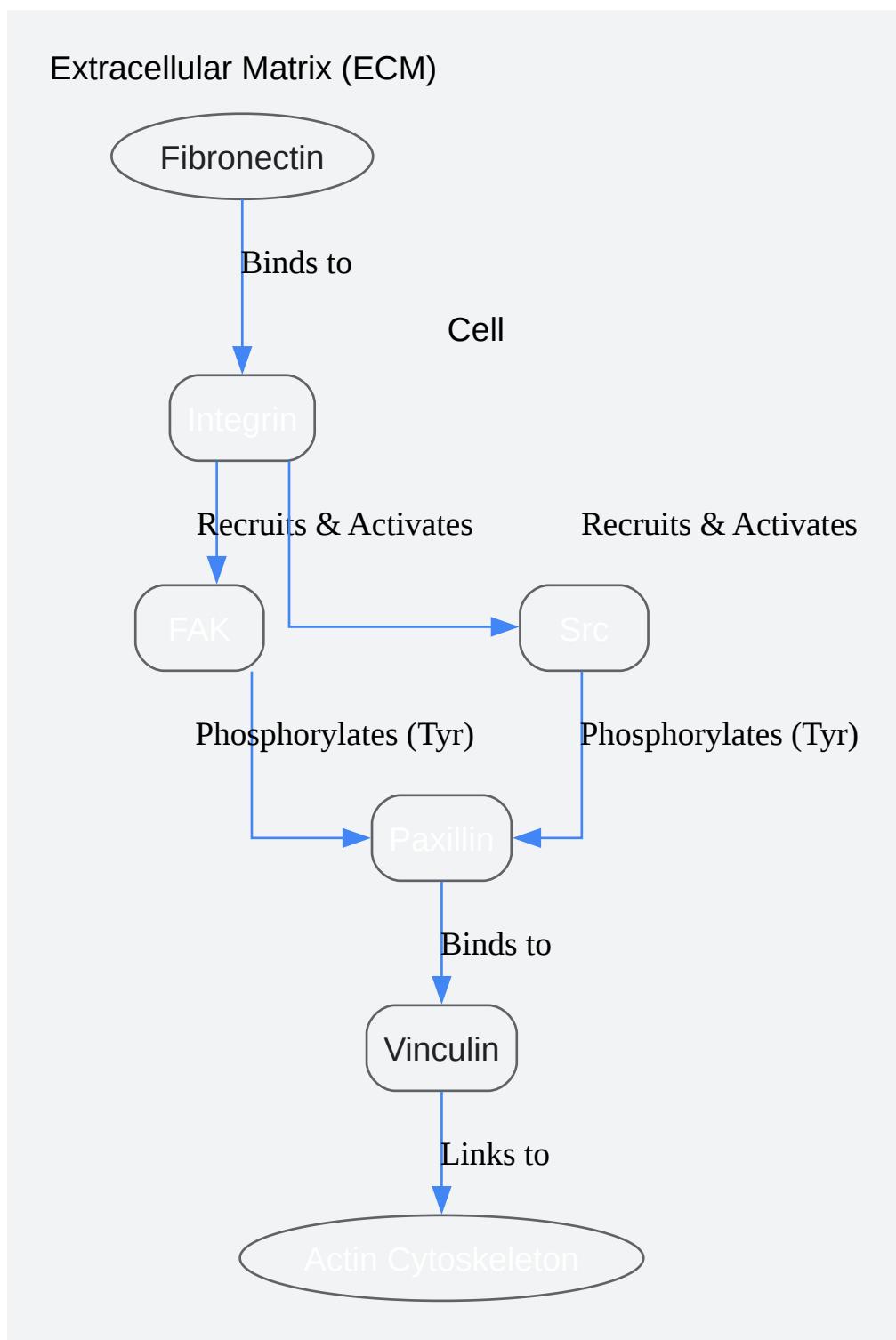
Early Signaling Pathways and Functional Insights

The initial studies on **paxillin** provided the first glimpses into its role as a signaling scaffold. The tyrosine phosphorylation of **paxillin** upon integrin-mediated cell adhesion suggested its involvement in "outside-in" signaling, where signals from the ECM are transmitted into the cell to regulate cellular behavior.

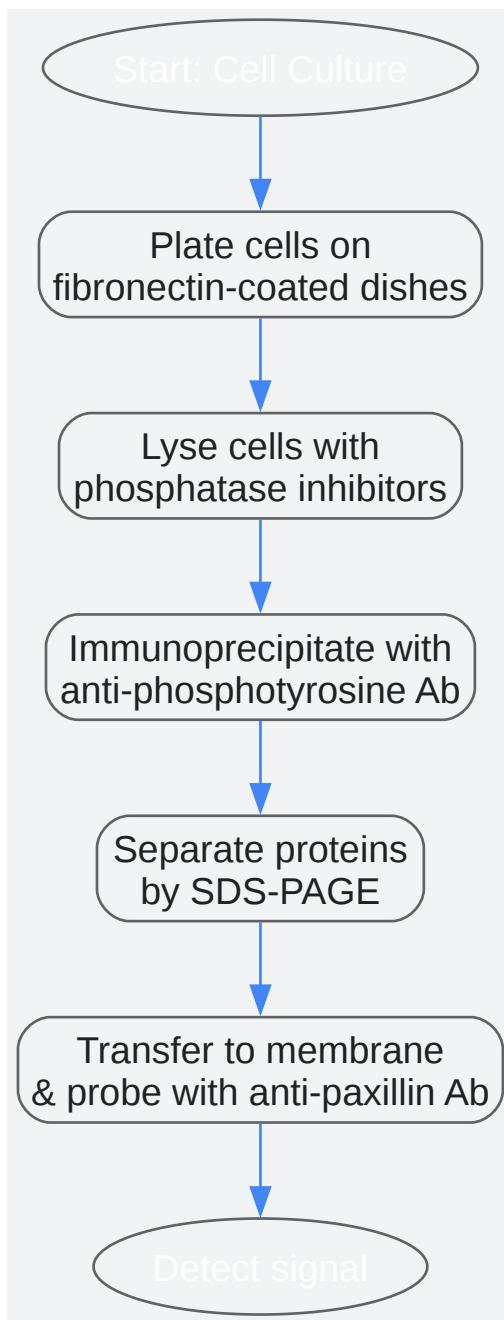

The key components of the early understood **paxillin** signaling pathway were:

- Integrins: Transmembrane receptors that bind to ECM components and initiate intracellular signaling.
- Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that is recruited to focal adhesions and activated upon integrin clustering. FAK was found to phosphorylate **paxillin**.
- Src: A proto-oncogenic non-receptor tyrosine kinase that also localizes to focal adhesions and contributes to **paxillin** phosphorylation.
- Vinculin: A cytoskeletal protein that binds to **paxillin** and links it to the actin cytoskeleton.

The prevailing model at the time was that upon cell adhesion, integrin clustering leads to the recruitment and activation of FAK and Src, which in turn phosphorylate **paxillin**. This phosphorylation was thought to create docking sites for other signaling molecules, thereby assembling a signaling complex at focal adhesions. The interaction with vinculin provided a direct link to the actin cytoskeleton, suggesting a role for **paxillin** in regulating cell adhesion and migration.


Visualizations

The following diagrams illustrate the key concepts from the early research on **paxillin**.


[Click to download full resolution via product page](#)

A flowchart illustrating the key steps in the discovery and initial characterization of **paxillin**.

[Click to download full resolution via product page](#)

A diagram of the early understanding of the **paxillin** signaling pathway at focal adhesions.

[Click to download full resolution via product page](#)

A simplified workflow for demonstrating the tyrosine phosphorylation of **paxillin** upon cell adhesion.

Conclusion

The discovery of **paxillin** in 1990 marked a significant step forward in our understanding of the molecular machinery that governs cell adhesion and signaling. The early research not only identified a new and important protein but also provided foundational insights into the dynamic

nature of focal adhesions as critical signaling hubs. The initial characterization of its biochemical properties, its interaction with vinculin, and its tyrosine phosphorylation in response to extracellular cues established **paxillin** as a key adaptor protein. This early work paved the way for decades of subsequent research that has further elucidated the complex roles of **paxillin** in health and disease, making it a continued area of interest for both basic research and therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biorxiv.org [biorxiv.org]
- 2. Purification and characterization of a protein from chicken gizzard, which inhibits actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detecting tyrosine-phosphorylated proteins by Western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. scielo.br [scielo.br]
- 6. Tyrosine phosphorylation of p62(Dok) induced by cell adhesion and insulin: possible role in cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Early History of Paxillin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1203293#discovery-and-history-of-paxillin-protein>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com